4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring linked to a fluorinated aromatic system. Tetrazoles are heterocyclic compounds known for their metabolic stability and role in bioisosteric replacement of carboxylic acids, enhancing pharmacokinetic properties . The fluorine atom at the para position of the benzenesulfonamide moiety likely contributes to increased lipophilicity and resistance to oxidative metabolism . This compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclization reactions, as observed in structurally related analogs .
Properties
IUPAC Name |
4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPYSULOYEXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling with Benzenesulfonamide: The final step involves coupling the tetrazole derivative with benzenesulfonamide under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the tetrazole ring.
Scientific Research Applications
4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
- Key Differences : Replaces the fluorobenzenesulfonamide group with a chlorobenzamide and introduces a sulfamoyl ethyl linker.
2-Fluoro-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Key Differences : Incorporates a 4-methyl-5-oxo-tetrazole ring instead of the 1H-tetrazol-1-yl group.
5-(4-Chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole
- Key Differences : Substitutes the fluorobenzenesulfonamide with a methylsulfonyl group and a chlorophenyl-tetrazole.
- Implications : The methylsulfonyl group enhances electron-withdrawing effects, possibly improving stability but reducing solubility .
Physicochemical Properties
- Spectroscopic Analysis : The target compound’s IR spectra show ν(C=S) at 1247–1255 cm⁻¹, confirming the thione tautomer, while related triazole-thiones exhibit similar patterns .
Biological Activity
4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article will explore its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H11F N5O2S
- Molecular Weight : 308.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the tetrazole ring enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target proteins.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting a potential role in treating infections.
Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, related sulfonamide compounds have demonstrated significant inhibitory effects on colorectal cancer cell lines such as SW480 and HCT116, with IC50 values ranging from 0.12 μM to 2 μM. This suggests that the compound may have similar anticancer properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show broad-spectrum antibacterial activity against gram-positive bacteria. For example, certain sulfonamides exhibit minimum inhibitory concentrations (MICs) as low as 0.20 μg/mL against resistant strains like MRSA.
Case Studies
Several case studies highlight the compound's effectiveness in various biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Inhibition of SW480 cell growth with IC50 = 0.12 μM |
| Study 2 | Antimicrobial | Effective against MRSA with MIC = 0.20 μg/mL |
| Study 3 | Enzyme Inhibition | AChE inhibition with IC50 = 10.4 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
